9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This particular compound features an indoloquinoxaline core with a phenoxyethyl substituent, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate indole derivative with a quinoxaline precursor. One common method includes the reaction of 2-phenoxyethylamine with 9-methyl-6H-indolo[2,3-b]quinoxaline-6-one under acidic conditions . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs catalytic methods to enhance efficiency and scalability. For instance, titanium silicate-1 (TS-1) catalyzed reactions have been reported to produce quinoxaline derivatives efficiently . These methods are advantageous due to their scalability and the recyclability of the catalyst.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline ring to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby blocking phosphorylation events crucial for cell signaling . This inhibition can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Pyrrolo[2,3-b]quinoxaline: Known for its antioxidant and anticancer properties.
Quinoline: Another nitrogen-containing heterocycle with broad applications in medicinal chemistry.
Uniqueness
9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline stands out due to its unique indoloquinoxaline core and phenoxyethyl substituent, which confer distinct biological activities and potential therapeutic applications .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
9-methyl-6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)13-14-27-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQBQVPDAQTCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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